(3Z)-1-(2-chlorobenzyl)-3-{(2Z)-[4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazinylidene}-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-3-{2-[(2Z)-4-(4-CHLOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1-[(2-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule featuring multiple functional groups, including chlorophenyl, thiazole, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{2-[(2Z)-4-(4-CHLOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1-[(2-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group. The final steps involve the formation of the indole ring and the coupling of the various intermediates under controlled conditions. Common reagents used in these reactions include chlorinating agents, thiazole precursors, and indole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{2-[(2Z)-4-(4-CHLOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1-[(2-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different electronic properties.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups, such as alkyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
(3Z)-3-{2-[(2Z)-4-(4-CHLOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1-[(2-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3Z)-3-{2-[(2Z)-4-(4-CHLOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1-[(2-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-{2-[(2Z)-4-(4-BROMOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1-[(2-BROMOPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
- (3Z)-3-{2-[(2Z)-4-(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1-[(2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
The uniqueness of (3Z)-3-{2-[(2Z)-4-(4-CHLOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1-[(2-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C24H16Cl2N4OS |
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Molecular Weight |
479.4 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]diazenyl]indol-2-ol |
InChI |
InChI=1S/C24H16Cl2N4OS/c25-17-11-9-15(10-12-17)20-14-32-24(27-20)29-28-22-18-6-2-4-8-21(18)30(23(22)31)13-16-5-1-3-7-19(16)26/h1-12,14,31H,13H2 |
InChI Key |
LTMGITYAPPPXQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=NC(=CS4)C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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